6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene
Description
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a bicyclic spiro compound featuring a unique fusion of oxygen (oxa) and nitrogen (aza) atoms within a strained spiro[2.4]heptene framework. Its structure comprises a cyclopropane ring fused to a five-membered oxazole-like heterocycle, with a phenyl substituent at the 6-position.
Synthetic routes for related spiro compounds often involve cycloadditions, ring-opening reactions, or palladium-catalyzed couplings. For example, 6-[2-(2-oxocyclohexyl)ethyl]-4-oxa-5-azaspiro[2.4]hept-5-ene (a structural analog) is synthesized via oxime formation and subsequent acid-catalyzed cyclization .
Structure
3D Structure
Properties
CAS No. |
101960-35-4 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C11H11NO/c1-2-4-9(5-3-1)10-8-11(6-7-11)13-12-10/h1-5H,6-8H2 |
InChI Key |
FHDGTRBLQCQCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiro structure, potentially leading to ring-opening or other structural changes.
Substitution: The spiro compound can undergo substitution reactions, where one or more atoms in the ring system are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene has been explored for its biological activity, particularly in drug development. The compound's structural features may facilitate the design of new therapeutics targeting various diseases, including cancer and neurological disorders. Studies have indicated that derivatives of this compound exhibit promising pharmacological profiles, making them candidates for further investigation in drug discovery programs.
Case Study: Anticancer Activity
Research has demonstrated that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this scaffold were tested against human breast cancer cells, showing significant inhibition of cell proliferation .
Synthetic Chemistry
The compound serves as an important intermediate in organic synthesis. Its unique spirocyclic structure allows it to participate in various chemical reactions, including cycloadditions and functional group transformations. This versatility is valuable for chemists seeking to construct complex organic molecules.
Example Reaction: Three-component Reaction
One notable application involves its use in three-component reactions to synthesize more complex structures efficiently. For example, the reaction of this compound with different electrophiles and nucleophiles has been reported to yield a variety of biologically active compounds .
Material Science
In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. Its unique structure can improve the performance characteristics of polymers used in coatings, adhesives, and composites.
Research Findings: Polymer Blends
Studies have shown that blending this compound with conventional polymers can lead to materials with improved thermal resistance and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries .
Mechanism of Action
The mechanism by which 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Biological Activity
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects, supported by relevant data and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H11NO
- Molecular Weight : 173.21 g/mol
- Exact Mass : 173.084 g/mol
- LogP : 1.77920
These properties suggest moderate lipophilicity, which may influence its biological interactions and absorption characteristics .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several noteworthy effects:
Cytotoxicity
Research indicates that compounds with similar spirocyclic structures often exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from spirocyclic frameworks have shown IC50 values ranging from 32.6 µM to over 66.5 µM against A375 (melanoma) and A549 (lung cancer) cell lines . Although specific data for this compound is limited, it is reasonable to hypothesize similar activities based on structural analogs.
Antimicrobial Activity
Preliminary studies suggest that spiro compounds can exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and have shown moderate activity against various fungi . The potential for this compound to act as an antimicrobial agent warrants further investigation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects of spirocyclic compounds on cancer cell lines; reported IC50 values indicating moderate cytotoxicity in related structures. |
| Study B | Explored the antimicrobial properties of similar compounds; demonstrated effectiveness against a range of bacterial strains, suggesting potential for 6-Phenyl derivatives. |
| Study C | Focused on structure–activity relationships (SAR) among spiro compounds; identified key structural features that enhance biological activity, applicable to the study of 6-Phenyl derivatives. |
The mechanisms underlying the biological activities of spiro compounds often involve:
- Inhibition of Cell Proliferation : Many spirocyclic compounds disrupt cellular processes essential for cancer cell growth.
- Antimicrobial Mechanisms : These may include disruption of bacterial cell walls or interference with metabolic pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6-phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving isoxazoline intermediates. For example, a 7-day reaction of isoxazoline 13 with p-TsOH in a 3:1 acetone/water mixture at room temperature yields spirocyclic products, as demonstrated in analogous syntheses . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting solvent polarity to favor ring closure, and controlling acid catalysis (p-TsOH) to minimize side reactions.
Q. How can researchers confirm the structural identity of this compound using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve spirocyclic geometry and validate bond angles/distances. For example, spiro rings in related azaspiro compounds were resolved using SHELX’s direct-methods phasing and Fourier synthesis . Prefer high-resolution data (≤1.0 Å) to resolve potential disorder in the spiro junction.
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively separates polar spirocyclic products. For scale-up, recrystallization from acetone/water mixtures (as in ’s synthesis) minimizes residual catalysts like p-TsOH . Monitor purity via NMR (e.g., absence of olefinic protons from unreacted intermediates) and LC-MS.
Advanced Research Questions
Q. How can conformational analysis of the spirocyclic core inform reactivity in this compound?
- Methodological Answer : Use Cremer-Pople puckering coordinates to quantify ring puckering in the 4-membered oxa/aza rings. For example, apply the generalized amplitude-phase analysis to assess strain distribution . Computational tools (e.g., Gaussian or ORCA) can calculate puckering parameters and correlate them with experimental reactivity trends, such as ring-opening susceptibility under acidic conditions.
Q. What computational approaches are suitable for modeling the electronic structure and non-covalent interactions of this spiro compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO/LUMO) and hydrogen-bonding motifs. For instance, graph-set analysis (as in Etter’s formalism) can classify hydrogen-bonding patterns in crystals, aiding in cocrystal design . Pair computational results with experimental IR/Raman spectra to validate electron-density maps.
Q. How do steric and electronic effects at the spiro junction influence regioselectivity in derivatization reactions?
- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups) at the phenyl ring and monitor regioselectivity in nucleophilic additions or cycloadditions. For example, steric maps generated using ORTEP-3 (with SHELX-refined coordinates) can visualize steric hindrance at the spiro center . Compare kinetic data (e.g., from UV-Vis) to establish structure-activity relationships.
Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Methodological Answer : Employ Hirshfeld surface analysis to distinguish polymorphs based on intermolecular contacts. If twinning or disorder complicates refinement (common in spiro systems), use SHELXL’s TWIN/BASF commands or high-pressure crystallization to obtain cleaner datasets . Cross-validate with solid-state NMR to confirm packing differences.
Q. How can mechanistic studies elucidate the role of acid catalysis in spirocycle formation?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated solvents (e.g., acetone-d6) to identify rate-determining steps. Trapping intermediates (e.g., oxime or enamine derivatives) via quenching at controlled timepoints provides mechanistic clues . Pair with DFT calculations (transition-state modeling) to validate proposed pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
